molecular formula C39H50O24 B1237215 Melitin CAS No. 81944-31-2

Melitin

Cat. No.: B1237215
CAS No.: 81944-31-2
M. Wt: 902.8 g/mol
InChI Key: OVHQWOXKMOVDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melitin belongs to the class of organic compounds known as flavonoid-7-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C7-position. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in herbs and spices and pulses. This makes this compound a potential biomarker for the consumption of these food products.

Scientific Research Applications

1. Membrane Activity and Biophysical Research

Melittin, a principal component of European honeybee venom, is known for its interaction with lipid bilayer membranes, where it adopts an amphipathic α-helical structure and disrupts permeability. This property has made melittin a key subject in biophysical studies of peptides and proteins in membranes, leading to a variety of potential applications in biology and medicine (Guha et al., 2021).

2. Anticancer Applications

Melittin has shown potential as an anticancer agent. It induces apoptosis in different cancer cell lines, including prostate cancer cells, and affects cell proliferation, angiogenesis, and tumor cell motility (Badawi, 2021). It has diverse functions in cancer therapy, such as altering the cell cycle and inducing both apoptotic and necrotic cell death in various tumor cells (Gajski & Garaj-vrhovac, 2013).

3. Nanotechnology in Cancer Therapy

Melittin-based nano-delivery systems have been developed for cancer therapy, addressing its inherent toxicity and hemolytic activity. Nanocarriers like liposomes and cationic polymers have been used for stable loading and targeted delivery (Wang et al., 2022).

4. Gene Therapy and Drug Delivery

Melittin's role in enhancing gene delivery and nanoparticle endosomal escape, while mitigating its cytotoxicity, has been a focus in developing therapeutic agents and nanomedicine applications (Paray et al., 2021). Its use in recombinant adenovirus vectors for targeting specific cancers, such as hepatocellular carcinoma, is being explored (Ling et al., 2005).

5. Immunomodulatory and Cardiovascular Effects

Melittin has been studied for its effects on the immune system and cardiovascular activities in insect models. It influences apoptosis in haemocytes and affects heart contractile activity, providing insights into its mechanism of action and potential applications (Lubawy et al., 2019).

6. Oxidative Stress and Apoptosis

Melittin's role in modulating oxidative stress and inducing apoptosis has been observed in various contexts, including lung injury treatment, suggesting its therapeutic potential beyond anticancer applications (El-Aarag et al., 2019).

Properties

CAS No.

81944-31-2

Molecular Formula

C39H50O24

Molecular Weight

902.8 g/mol

IUPAC Name

7-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C39H50O24/c1-11-21(43)26(48)30(52)37(56-11)62-34-22(44)12(2)57-39(32(34)54)58-15-7-16(42)20-17(8-15)59-33(13-3-5-14(41)6-4-13)35(25(20)47)63-38-31(53)28(50)24(46)19(61-38)10-55-36-29(51)27(49)23(45)18(9-40)60-36/h3-8,11-12,18-19,21-24,26-32,34,36-46,48-54H,9-10H2,1-2H3

InChI Key

OVHQWOXKMOVDJP-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC(=C4C(=C3)OC(=C(C4=O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C7=CC=C(C=C7)O)O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC(=C4C(=C3)OC(=C(C4=O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C7=CC=C(C=C7)O)O)C)O)O)O)O

81944-31-2

Synonyms

Brucella melitensis M antigen
M antigen, Brucella melitensis
melitin
melitine

Origin of Product

United States

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